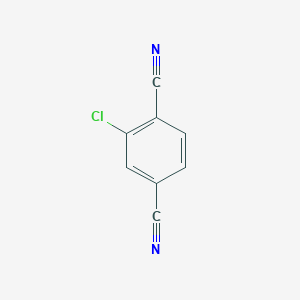
2-Chlorobenzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of benzene, where two cyano groups (–CN) are attached to the benzene ring at the 1 and 4 positions, and a chlorine atom is attached at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chlorobenzene-1,4-dicarbonitrile involves the reaction of 2-chlorotoluene with ammonia in the presence of a catalystThe reaction typically occurs in a fixed-bed reactor at atmospheric pressure with catalysts such as V2O5/Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps like chlorination and subsequent nitration of benzene derivatives under controlled conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The cyano groups can direct electrophiles to the ortho and para positions relative to the cyano groups.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like 2-methoxybenzene-1,4-dicarbonitrile.
Electrophilic Aromatic Substitution: Products like 2-bromo-1,4-dicyanobenzene.
Reduction: Products like 2-chlorobenzene-1,4-diamine.
Applications De Recherche Scientifique
2-Chlorobenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chlorobenzene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure with two chlorine atoms and two cyano groups on a benzene ring.
2,5-Diaminothiophene-3,4-dicarbonitrile: Contains thiophene ring with cyano groups, used in organic semiconductors.
Uniqueness
2-Chlorobenzene-1,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1897-47-8 |
|---|---|
Formule moléculaire |
C8H3ClN2 |
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
2-chlorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
Clé InChI |
FUXVXOPFTHRBNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















